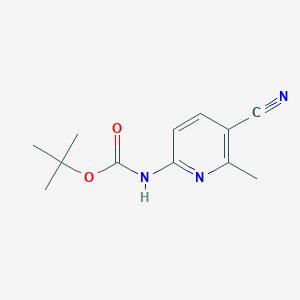

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate

Description

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate is a pyridine derivative featuring a carbamate group at the 2-position of the pyridine ring, with a cyano (-CN) substituent at position 5 and a methyl (-CH₃) group at position 5. This compound belongs to a class of tert-butyl carbamates widely utilized in pharmaceutical and agrochemical research due to their stability and versatility as intermediates. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses.

Properties

IUPAC Name |

tert-butyl N-(5-cyano-6-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-9(7-13)5-6-10(14-8)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXDVAWQTLDPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halides and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted carbamates.

Scientific Research Applications

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exerting antifungal effects . The compound’s molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate with structurally related pyridine carbamates:

Key Observations:

- Electron Effects: The cyano group in the target compound increases electrophilicity at position 5, facilitating nucleophilic substitutions, whereas methyl at position 6 enhances steric bulk and lipophilicity .

- Cost and Availability : Halogenated derivatives (e.g., bromo, chloro) are typically more expensive due to complex synthesis (e.g., $400/g for chloro-pivalamido analog) .

- Biological Relevance: Methoxy and amino substituents improve solubility (e.g., tert-butyl (6-methoxypyridin-2-yl)carbamate), while cyano groups are common in kinase inhibitors .

Physicochemical Properties

- Stability: Carbamates are generally stable under basic conditions but hydrolyze under strong acids. The cyano group may reduce stability in aqueous environments compared to methoxy or methyl analogs .

Biological Activity

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications, drawing upon diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . This compound features a pyridine ring substituted with a cyano group and a tert-butyl carbamate moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-cyano-6-methylpyridin-2-amine with tert-butyl chloroformate. This method is efficient and yields high purity products suitable for biological testing.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties through the inhibition of specific kinases involved in cell survival pathways. For instance, derivatives with similar structures have shown potent inhibitory effects on TAK1 (Transforming Growth Factor Beta Activated Kinase 1), which plays a critical role in cancer cell proliferation and survival. One derivative demonstrated an IC50 of 27 nM against TAK1, suggesting that modifications to the pyridine structure can enhance biological activity .

Case Studies

- TAK1 Inhibition : A study focused on imidazopyridine derivatives revealed that modifications to the pyridine scaffold could yield compounds with enhanced TAK1 inhibitory activity. This suggests that this compound may also exhibit similar properties, warranting further investigation into its potential as an anticancer agent .

- BACE1 Inhibition : Research on BACE1 inhibitors indicates that structural modifications can lead to significant improvements in potency and selectivity. The incorporation of the cyano group in pyridine derivatives has been linked to increased binding affinity to the BACE1 enzyme, highlighting the importance of this functional group in neuroprotective strategies .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | Imidazopyridine derivative | 27 | TAK1 Inhibition |

| Compound B | BACE1 inhibitor | <100 | Neuroprotection |

| This compound | TBD | TBD | TBD |

Q & A

Q. Contradiction Analysis :

- Conflicting Yields : Discrepancies in yields between analogs (e.g., 65% vs. 78% in the table above) may arise from steric hindrance from the methyl group or Boc-group orientation. Optimize stoichiometry (1.2 equiv Boc-Cl) and monitor by TLC.

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify tert-butyl singlet (~1.3–1.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Confirm carbamate carbonyl (~155 ppm) and cyano carbon (~115 ppm) .

Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺.

IR Spectroscopy : Verify Boc-group (C=O stretch ~1700 cm⁻¹) and -CN (sharp peak ~2240 cm⁻¹).

Advanced: How can researchers address contradictory solubility data in pyridine carbamates?

Methodological Answer:

Solvent Screening : Test solubility in DMSO, DCM, and THF using a standardized protocol (e.g., 10 mg/mL, RT, 24h).

Purity Verification : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to rule out impurities affecting solubility .

Crystallinity Impact : Compare amorphous vs. crystalline forms via XRPD. For example, tert-butyl analogs in show batch-dependent crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.